Cas no 130861-92-6 (3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide)
3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 3-methoxy-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-
- 3-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
- 3-methoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide
- 3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide
- STK158607
- Z30538216
- Oprea1_375112
- F0009-0377
- AKOS000648708
- SCHEMBL13212195
- Oprea1_104720
- 130861-92-6
-
- Inchi: 1S/C17H15N3O4S2/c1-24-14-4-2-3-12(11-14)16(21)19-13-5-7-15(8-6-13)26(22,23)20-17-18-9-10-25-17/h2-11H,1H3,(H,18,20)(H,19,21)
- InChI Key: KPWMGZMMRJFVEC-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC(C1C=CC=C(C=1)OC)=O)(NC1=NC=CS1)(=O)=O
Computed Properties
- Exact Mass: 389.05055
- Monoisotopic Mass: 389.05039832g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 573
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 134Ų
Experimental Properties
- PSA: 97.39
3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0009-0377-2μmol |
3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide |
130861-92-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0009-0377-5μmol |
3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide |
130861-92-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0009-0377-10μmol |
3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide |
130861-92-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0009-0377-20μmol |
3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide |
130861-92-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0009-0377-1mg |
3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide |
130861-92-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0009-0377-2mg |
3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide |
130861-92-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0009-0377-3mg |
3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide |
130861-92-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0009-0377-4mg |
3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide |
130861-92-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0009-0377-5mg |
3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide |
130861-92-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0009-0377-10mg |
3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide |
130861-92-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide
Introduction to 3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide (CAS No. 130861-92-6) and Its Emerging Applications in Chemical Biology
The compound 3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide (CAS No. 130861-92-6) represents a fascinating intersection of medicinal chemistry and chemical biology, showcasing the potential of heterocyclic scaffolds in drug discovery. This review delves into the structural characteristics, biological activities, and recent advancements in the utilization of this molecule, emphasizing its relevance in contemporary pharmaceutical research.
At the core of this compound's structure lies a benzamide moiety, which is a well-documented pharmacophore in medicinal chemistry. Benzamides are renowned for their versatility, often serving as key components in drugs targeting neurological disorders, inflammatory conditions, and metabolic diseases. The introduction of a 3-methoxy group at the phenyl ring enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further development.
The presence of a 1,3-thiazole ring further enriches the structural complexity of this compound. Thiazole derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfamoyl group at the para position of the phenyl ring introduces a polar moiety that can interact with biological targets through hydrogen bonding and ionic interactions, potentially modulating enzyme activity or receptor binding.
Recent studies have highlighted the potential of this compound as an inhibitor of various enzymes implicated in disease pathogenesis. For instance, research has suggested that derivatives of 3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide may exhibit inhibitory effects on kinases and proteases involved in cancer progression. The combination of the thiazole and sulfamoyl functionalities appears to synergize, enhancing binding affinity to these targets while minimizing off-target effects.
In vitro studies have demonstrated promising results regarding the compound's ability to modulate inflammatory pathways. The sulfamoyl group has been shown to interfere with the activity of cyclooxygenase (COX) enzymes, which are pivotal in the production of pro-inflammatory mediators such as prostaglandins. This mechanism aligns with the therapeutic potential of nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could serve as a novel therapeutic agent for chronic inflammatory conditions.
Moreover, the 3-methoxy substituent plays a crucial role in optimizing pharmacokinetic properties. This group enhances solubility while reducing metabolic susceptibility, allowing for more prolonged circulation and improved bioavailability. Such characteristics are essential for developing drugs with enhanced therapeutic efficacy and reduced dosing frequency.
Advances in computational chemistry have further illuminated the potential of this compound. Molecular docking simulations have identified specific interactions between 3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide and target proteins, providing insights into its mechanism of action. These simulations have been instrumental in guiding synthetic modifications aimed at improving potency and selectivity.
The integration of machine learning techniques has accelerated the discovery process by predicting novel derivatives with enhanced biological activity. By leveraging large datasets containing known bioactive molecules, computational models can identify structural features that correlate with desired pharmacological outcomes. This approach has already been applied to optimize analogs of 3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide, leading to compounds with improved binding affinities and reduced toxicity.
Preclinical studies have begun to explore the therapeutic potential of this compound in animal models. Initial findings suggest that it may exhibit protective effects against neurodegenerative diseases by modulating protein aggregation and oxidative stress pathways. These results are particularly encouraging given the growing burden of conditions such as Alzheimer's disease and Parkinson's disease worldwide.
The versatility of this compound is further underscored by its potential applications beyond traditional drug development. Researchers are investigating its role as a chemical probe to study enzyme function and signaling networks. By using labeled derivatives of 3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide, scientists can gain insights into cellular processes at a molecular level, contributing to our understanding of disease mechanisms.
Future directions in research may focus on developing prodrugs or formulations that enhance delivery to specific tissues or improve patient compliance. Innovations in nanotechnology have opened new avenues for drug delivery systems that could encapsulate this compound for targeted release or controlled release profiles.
In conclusion,3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide (CAS No. 130861-92-6) exemplifies how strategic modifications to known scaffolds can yield compounds with significant therapeutic potential. Its unique structural features—combining a benzamide, 3-methoxy, 1,3-thiazole, and sulfamoyl moiety—make it a versatile tool for drug discovery and mechanistic studies. As research continues to uncover new applications for this molecule,it is poised to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.
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